
Sarolaner
Overview
Description
Sarolaner is an ectoparasiticide veterinary medication primarily used for the treatment of flea and tick infestations in dogs. It belongs to the isoxazoline class of compounds and is known for its broad-spectrum activity against various ectoparasites. This compound is marketed under the brand name Simparica and is also a component of combination drugs like Simparica Trio and Revolution Plus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sarolaner is synthesized through a multi-step process that involves the formation of an azetidine-based isoxazoline core. The synthetic route typically includes the following steps:
Formation of the Isoxazoline Ring: This involves the reaction of a suitable nitrile oxide with an alkene to form the isoxazoline ring.
Introduction of the Azetidine Ring: The isoxazoline intermediate is then reacted with an azetidine derivative to form the spirocyclic structure.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties and biological activity.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification Processes: Utilizing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Sarolaner undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Efficacy Against Ectoparasites
Numerous studies have evaluated the efficacy of sarolaner against various ectoparasites:
- Fleas : this compound has demonstrated 100% efficacy against existing infestations of Ctenocephalides felis (the common cat flea) within 48 hours post-treatment. It maintains this efficacy for at least 30 days following administration .
- Ticks : The compound is effective against several tick species, including Amblyomma americanum, Dermacentor variabilis, and Rhipicephalus sanguineus. In studies, this compound provided ≥99.6% efficacy against these species within 48 hours of treatment .
Safety Profile
Clinical trials have indicated that this compound is generally well-tolerated in dogs. Adverse effects are rare but may include vomiting or lethargy. The safety margin is broad, allowing for its use in various breeds and ages .
Comparative Studies
When compared with other isoxazolines such as afoxolaner (NexGard) and fluralaner (Bravecto), this compound has shown superior or comparable efficacy against fleas and ticks, with a longer duration of action due to its half-life of approximately 11 to 12 days .
Case Studies
- Efficacy in Natural Infestations : A study involving dogs naturally infested with fleas showed that this compound reduced flea counts by over 96% within one month of treatment compared to control groups .
- Comparison with Other Treatments : In head-to-head trials, this compound's performance was benchmarked against spinosad, another ectoparasiticide. Results indicated that both treatments were effective; however, this compound's rapid action was noted as a significant advantage .
Data Summary
The following table summarizes the efficacy data from various studies on this compound:
Study Type | Target Parasite | Dosage | Efficacy (%) | Time Frame |
---|---|---|---|---|
Clinical Trial | Fleas (Ctenocephalides felis) | 2 mg/kg | 100% | 48 hours |
Clinical Trial | Ticks (Amblyomma americanum) | 2 mg/kg | ≥99.6% | 48 hours |
Comparative Study | Fleas vs Spinosad | 2 mg/kg | >96% reduction | One month |
Field Study | Mixed infestations (fleas/ticks) | 2 mg/kg | >95% reduction | One month |
Mechanism of Action
Sarolaner exerts its effects by inhibiting the function of gamma-aminobutyric acid (GABA) and glutamate receptors at the neuromuscular junctions in insects. This inhibition leads to the overstimulation of the arthropod nervous system, resulting in convulsions and death of the parasite. This compound binds to chloride channels in nerve and muscle cells, blocking the transmission of neuronal signals. This mechanism is highly selective for arthropods, making it less toxic to mammals .
Comparison with Similar Compounds
Sarolaner is compared with other isoxazoline compounds such as:
Afoxolaner: Marketed under the brand name NexGard, it is also used for the treatment of flea and tick infestations in dogs.
Fluralaner: Marketed under the brand name Bravecto, it provides long-lasting protection against fleas and ticks.
Lotilaner: Marketed under the brand name Credelio, it is another isoxazoline compound used for similar purposes.
This compound’s uniqueness lies in its rapid and consistent kill of fleas and ticks, making it highly effective for the control of ectoparasite infestations .
Biological Activity
Sarolaner, marketed under the brand name Simparica®, is a novel isoxazoline compound developed by Zoetis for use in companion animals, particularly dogs. It is primarily utilized as an oral ectoparasiticide, demonstrating a broad spectrum of efficacy against various ectoparasites, including fleas and ticks. The compound operates through the inhibition of insect GABA-gated chloride channels and glutamate-gated chloride channels, leading to paralysis and death of the parasites.
This compound functions by selectively inhibiting the neurotransmitter receptors in parasites, which disrupts their normal physiological processes. This mechanism is similar to that of other isoxazolines but is noted for its rapid onset of action and prolonged efficacy.
Efficacy Against Fleas and Ticks
Numerous studies have assessed the efficacy of this compound in treating flea and tick infestations in dogs. The following table summarizes findings from key studies:
Comparative Studies
In comparative studies against other ectoparasiticides like spinosad, this compound consistently demonstrated superior efficacy:
- In a study comparing this compound to spinosad, this compound achieved a mean reduction in live flea counts of 99.3% on Day 14 compared to 94.6% for spinosad .
- On Day 30, this compound's efficacy remained high at 99.5% , while spinosad dropped to 89.7% .
Clinical Trials
A series of clinical trials have been conducted to evaluate the safety and effectiveness of this compound:
- Efficacy Study on Fleas : In a trial involving dogs with flea infestations, this compound was administered at doses of 2–4 mg/kg. Results showed that by Day 14, the treatment group exhibited a 99.3% reduction in flea counts compared to baseline levels .
- Tick Control Study : A combination product containing this compound and moxidectin was tested against four tick species commonly infesting dogs in Europe. The study found that the combination therapy resulted in an efficacy rate of up to 99.6% at Day 14 .
Safety Profile
Throughout various studies, this compound has demonstrated a favorable safety profile with no significant adverse events reported during clinical trials . This aspect is crucial for veterinary practitioners when considering treatment options for flea and tick control.
Pharmacokinetics
This compound's pharmacokinetic profile indicates rapid absorption and distribution following oral administration, with peak plasma concentrations typically reached within a few hours post-dosing. The compound has a long half-life, allowing for monthly dosing regimens.
Resistance Management
The development of resistance in ectoparasites is a growing concern in veterinary medicine. This compound's unique mode of action provides an effective tool in managing resistance due to its distinct biochemical target compared to traditional treatments.
Q & A
Basic Research Questions
Q. How is Sarolaner’s efficacy against ectoparasites quantitatively assessed in experimental settings?
Efficacy studies typically use in vitro GABA receptor inhibition assays (e.g., EC₅₀ values for CfRDL-A285 and CfRDL-S285 receptors) and in vivo dose-response trials in canine models. For example, 2.5 mg/kg this compound achieved 100% efficacy against Rhipicephalus sanguineus and Dermacentor reticulatus . Field studies often compare treated and control groups, tracking parasite reduction percentages over weeks (e.g., 99% efficacy by week 2, 100% by week 4 in demodicosis trials) . Standard protocols include randomized controlled trials with strict inclusion criteria (e.g., animal weight >1.3 kg, age >8 weeks) .
Q. What standardized protocols govern pharmacokinetic studies of this compound in canine models?
Pharmacokinetic studies follow OECD and FDA guidelines, measuring plasma concentrations post-administration. Key parameters include time to peak concentration (Tₘₐₓ), elimination half-life (t₁/₂), and bioavailability. For example, this compound’s monthly dosing regimen is validated through sustained tick-killing activity over 5 weeks, with efficacy linked to maintained plasma levels above 50 ng/mL . Body weight stratification (e.g., 1.3–2 kg vs. >2 kg) is critical for dose optimization .
Q. How do researchers control environmental variables in field studies assessing this compound’s long-term efficacy?
Field trials standardize factors like parasite burden (e.g., pre-treatment counts), host health status, and environmental exposure (e.g., tick habitat consistency). For instance, studies comparing this compound and imidacloprid/moxidectin combinations controlled for seasonal variations in parasite prevalence and used blinded evaluators to minimize bias . Statistical tools like ANOVA and Kaplan-Meier survival analysis are employed to account for confounding variables .
Advanced Research Questions
Q. What methodologies elucidate resistance mechanisms in parasites exposed to this compound?
Resistance studies use in vitro selection pressure models (e.g., sublethal this compound doses over multiple generations) combined with genomic sequencing to identify mutations in GABA receptor subunits. Electrophysiological assays (e.g., patch-clamp) quantify changes in chloride channel inhibition . Cross-resistance profiles are assessed via comparative EC₅₀ shifts in this compound versus fluralaner or afoxolaner .
Q. How do molecular modifications in this compound’s structure influence its binding affinity to GABA-gated chloride channels?
Structure-activity relationship (SAR) studies employ molecular docking simulations (e.g., AutoDock Vina) and X-ray crystallography of this compound-receptor complexes. Key functional groups, such as the trifluoromethyl-isoxazoline ring, are modified to assess their role in binding kinetics. In vitro assays validate predictions, with EC₅₀ values correlating with computational binding scores .
Q. What computational models predict the ecological impact of this compound metabolites in non-target species?
Environmental risk assessments use quantitative structure-activity relationship (QSAR) models to estimate metabolite toxicity. For example, this compound’s low acute toxicity in earthworms (Eisenia foetida) was confirmed via OECD Guideline 207 assays, showing no mortality at 120 mg/kg soil exposure . Aquatic toxicity is modeled using EC₅₀ values (e.g., 0.27 mg/L for Daphnia magna) and bioaccumulation factors .
Q. How do interspecies differences in GABA receptor isoforms affect this compound’s selectivity?
Comparative studies use heterologous expression systems (e.g., CHO-K1 cells) to express GABA receptors from target (ticks) and non-target (mammals) species. Current inhibition assays (e.g., two-electrode voltage clamp) quantify this compound’s selectivity ratios. For instance, this compound’s EC₅₀ for Ctenocephalides felis GABA receptors (135 nM) is 100-fold lower than for mammalian receptors, explaining its safety profile .
Q. Methodological Considerations
- Data Contradictions : Discrepancies in efficacy timelines (e.g., this compound’s 2-month clinical cure for sarcoptic mange vs. fluralaner’s 1-month resolution) require meta-analyses to reconcile study design differences (e.g., dosing intervals, parasite strains) .
- Experimental Design : Use factorial designs to isolate variables (e.g., host immune status vs. drug pharmacokinetics) .
- Statistical Tools : Employ mixed-effects models for longitudinal efficacy data and bootstrapping for small-sample ecotoxicity studies .
Properties
IUPAC Name |
1-[6-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]spiro[1H-2-benzofuran-3,3'-azetidine]-1'-yl]-2-methylsulfonylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F4N2O5S/c1-37(33,34)9-19(32)31-10-21(11-31)15-3-2-12(4-13(15)8-35-21)18-7-22(36-30-18,23(27,28)29)14-5-16(24)20(26)17(25)6-14/h2-6H,7-11H2,1H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKKUZMDEUIP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NOC(C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC(=O)N1CC2(C1)C3=C(CO2)C=C(C=C3)C4=NO[C@@](C4)(C5=CC(=C(C(=C5)Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F4N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336934 | |
Record name | Sarolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398609-39-6 | |
Record name | Sarolaner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398609396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarolaner | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylsulfonyl Ethanone Derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAROLANER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM113FTW7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.